molecular formula C33H48B2O4 B3049558 2,7-Bis(1,3,2-dioxaborolan-2-yl)-9,9-dioctylfluorene CAS No. 210347-49-2

2,7-Bis(1,3,2-dioxaborolan-2-yl)-9,9-dioctylfluorene

Cat. No.: B3049558
CAS No.: 210347-49-2
M. Wt: 530.4 g/mol
InChI Key: YHEHCZLBPYNMES-UHFFFAOYSA-N
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Description

2,7-Bis(1,3,2-dioxaborolan-2-yl)-9,9-dioctylfluorene is a boronic ester derivative of fluorene. This compound is notable for its applications in organic electronics, particularly in the development of organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). Its unique structure, which includes two boronic ester groups and a dioctylfluorene core, makes it a valuable building block in the synthesis of conjugated polymers and small molecules for electronic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,7-Bis(1,3,2-dioxaborolan-2-yl)-9,9-dioctylfluorene typically involves the following steps:

    Bromination of Fluorene: The starting material, fluorene, is brominated at the 2 and 7 positions using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron or a radical initiator.

    Alkylation: The brominated fluorene is then alkylated with octyl bromide in the presence of a strong base like potassium tert-butoxide to introduce the dioctyl groups at the 9 position.

    Borylation: The final step involves the palladium-catalyzed borylation of the brominated, dioctyl-substituted fluorene using bis(pinacolato)diboron (B2Pin2) to introduce the boronic ester groups at the 2 and 7 positions.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This includes the use of continuous flow reactors for bromination and borylation steps, which improve reaction efficiency and yield. Additionally, purification processes such as recrystallization and column chromatography are employed to ensure high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2,7-Bis(1,3,2-dioxaborolan-2-yl)-9,9-dioctylfluorene undergoes several types of chemical reactions, including:

    Suzuki-Miyaura Coupling: This is the most common reaction, where the boronic ester groups react with aryl or vinyl halides in the presence of a palladium catalyst to form carbon-carbon bonds.

    Oxidation: The compound can be oxidized to form the corresponding boronic acid derivatives.

    Substitution: The dioctyl groups can be substituted with other alkyl or aryl groups under appropriate conditions.

Common Reagents and Conditions

    Suzuki-Miyaura Coupling: Palladium catalysts (e.g., Pd(PPh3)4), bases (e.g., K2CO3), and solvents (e.g., toluene, ethanol).

    Oxidation: Oxidizing agents such as hydrogen peroxide or sodium periodate.

    Substitution: Strong bases (e.g., NaH) and alkylating agents (e.g., alkyl halides).

Major Products

    Suzuki-Miyaura Coupling: Conjugated polymers and small molecules with extended π-systems.

    Oxidation: Boronic acid derivatives.

    Substitution: Fluorene derivatives with different alkyl or aryl groups.

Scientific Research Applications

2,7-Bis(1,3,2-dioxaborolan-2-yl)-9,9-dioctylfluorene has a wide range of applications in scientific research, including:

    Organic Electronics: Used as a building block in the synthesis of materials for OLEDs and OPVs.

    Polymer Chemistry: Employed in the preparation of conjugated polymers for electronic and optoelectronic applications.

    Material Science: Utilized in the development of new materials with unique electronic and optical properties.

    Biological Research: Investigated for potential use in bioimaging and biosensing applications due to its fluorescent properties.

Mechanism of Action

The mechanism of action of 2,7-Bis(1,3,2-dioxaborolan-2-yl)-9,9-dioctylfluorene in electronic applications involves the formation of extended π-conjugated systems through coupling reactions. These conjugated systems facilitate efficient charge transport and light emission, making the compound valuable in the development of high-performance electronic devices. The boronic ester groups play a crucial role in the Suzuki-Miyaura coupling reactions, enabling the formation of complex molecular architectures.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,7-Bis(1,3,2-dioxaborolan-2-yl)-9,9-dioctylfluorene is unique due to its dioctyl substitution, which enhances its solubility and processability compared to compounds with shorter alkyl chains. This makes it particularly suitable for solution-based processing techniques used in the fabrication of electronic devices.

Properties

IUPAC Name

2-[7-(1,3,2-dioxaborolan-2-yl)-9,9-dioctylfluoren-2-yl]-1,3,2-dioxaborolane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C33H48B2O4/c1-3-5-7-9-11-13-19-33(20-14-12-10-8-6-4-2)31-25-27(34-36-21-22-37-34)15-17-29(31)30-18-16-28(26-32(30)33)35-38-23-24-39-35/h15-18,25-26H,3-14,19-24H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YHEHCZLBPYNMES-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OCCO1)C2=CC3=C(C=C2)C4=C(C3(CCCCCCCC)CCCCCCCC)C=C(C=C4)B5OCCO5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C33H48B2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80446664
Record name 2,7-Bis(1,3,2-dioxaborolan-2-yl)-9,9-dioctylfluorene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80446664
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

530.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

210347-49-2
Record name 2,7-Bis(1,3,2-dioxaborolan-2-yl)-9,9-dioctylfluorene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80446664
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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